3-Amino-4-phenylbutanamide;hydrochloride
Description
3-Amino-4-phenylbutanamide hydrochloride is a synthetic organic compound characterized by a phenyl group attached to a four-carbon backbone with an amide functional group and an amino substituent. The hydrochloride salt enhances solubility, making it suitable for formulation studies .
Properties
IUPAC Name |
3-amino-4-phenylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHDNLCSGEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Hydrogenation-Hydrolysis Pathway
A widely documented approach involves a multi-step sequence starting from benzaldehyde and nitromethane. This method, adapted from the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride (CAS 3060-41-1), can be modified to yield the target amide:
- Condensation Reaction : Benzaldehyde (262 g) and nitromethane (151 g) react in ethanol at −5°C with sodium methoxide, followed by hydrochloric acid neutralization to pH 2. This generates Intermediate I, a nitroalkane derivative.
- Addition Reaction : Intermediate I is treated with diethyl malonate (240 g) and sodium methoxide in ethanol, producing Intermediate II after another hydrochloric acid quench.
- Hydrogenation : Palladium-carbon (7 g) catalyzes the reduction of Intermediate II under hydrogen gas at 55°C for 8 hours, yielding Intermediate III.
- Hydrolysis and Amidation : Intermediate III undergoes hydrolysis with 30% hydrochloric acid at 95°C for 24 hours. To form the amide, the resulting 4-amino-3-phenylbutanoic acid hydrochloride is activated (e.g., via thionyl chloride) and reacted with ammonia. Subsequent crystallization yields 3-amino-4-phenylbutanamide hydrochloride.
Key Data :
Nitro Group Reduction Strategy
An alternative route involves nitro-to-amine reduction, leveraging methodologies from 3-amino-4-methoxybenzaniline synthesis:
- Nitro Precursor Synthesis : 3-Nitro-4-phenylbutanoic acid is prepared via Friedel-Crafts acylation or malonate alkylation.
- Amidation : The acid is converted to its amide using carbodiimide coupling (EDC/HOBt) with ammonium chloride.
- Catalytic Hydrogenation : The nitro group is reduced using Raney nickel or palladium-carbon under hydrogen pressure (10–15 bar), followed by hydrochloric acid treatment to isolate the hydrochloride salt.
Optimization Insights :
Stereochemical Control and Protecting Group Strategies
MAC Oxyhomologation for Chiral Induction
The three-component Masked Acyl Cyanide (MAC) reaction, as demonstrated in anti-1,3-diamino-4-phenylbutan-2-ol synthesis, offers a stereoselective pathway:
- Oxyhomologation : N,N-Dibenzyl-L-phenylalaninal reacts with tert-butyldimethylsilyl cyanide and an amine to form a β-amino alcohol intermediate.
- Deprotection-Reduction : Trimethylsilyl chloride (TMSCl) and lithium aluminium hydride (LiAlH4) selectively remove protecting groups while reducing carbonyls to amines.
Advantages :
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Catalyst Recycling and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylbutanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
3-Amino-4-phenylbutanamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic benefits, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylbutanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Functional Group Modifications
- Amide vs. Ester/Acid: The amide group in 3-Amino-4-phenylbutanamide hydrochloride offers greater hydrolytic stability compared to esters (e.g., Methyl 4-amino-4-phenylbutanoate hydrochloride ) or carboxylic acids (e.g., 4-(3-Aminophenyl)butanoic acid hydrochloride ), which may undergo enzymatic cleavage in biological systems.
- Conversely, the 4-cyanophenyl group in (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride introduces electron-withdrawing effects, which could influence receptor binding affinity.
Stereochemical Variations
- R- vs. S-Configuration: The R-configuration in (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride and the S-configuration in (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride demonstrate how stereochemistry affects biological activity. For example, enantiomers may exhibit divergent pharmacokinetic profiles or target selectivity.
Aromatic Ring Modifications
- In contrast, the cyclobutyl group in 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride may enhance conformational rigidity, affecting bioavailability.
Pharmacological and Physicochemical Inferences
While direct pharmacological data for 3-Amino-4-phenylbutanamide hydrochloride is lacking, insights can be drawn from analogs:
- Acetylcholinesterase Inhibition: Compounds like donepezil hydrochloride (a structurally related acetylcholinesterase inhibitor) show that aromatic and amide groups are critical for enzyme interaction .
- Dissolution and Solubility : The hydrochloride salt form improves aqueous solubility, as seen in famotidine hydrochloride dissolution studies , which is advantageous for oral formulations.
Biological Activity
3-Amino-4-phenylbutanamide;hydrochloride, also known as a derivative of phenylbutanamide, has garnered attention in various biological and medicinal research domains. This compound exhibits significant biological activities, particularly in anti-inflammatory and potential therapeutic applications. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 200.68 g/mol
This compound contains an amino group, which is crucial for its biological interactions, and a phenyl group that contributes to its hydrophobic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence various biochemical pathways by modulating enzyme activity or receptor interactions. Detailed studies suggest that it can inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses.
Key Mechanisms:
- Cytokine Modulation : Inhibition of IL-1β and IL-6 mRNA expression has been observed, indicating its potential role in reducing inflammation .
- Signal Pathway Interference : The compound may affect the STAT3 and NF-κB signaling pathways, which are pivotal in regulating inflammatory responses .
In Vitro Studies
In vitro experiments have shown that this compound can significantly reduce the expression levels of inflammatory markers. For instance, compounds derived from this base structure demonstrated potent anti-inflammatory effects by inhibiting cytokine production in human liver hepatocytes .
In Vivo Studies
In vivo studies further corroborate the anti-inflammatory properties of this compound. For example, specific derivatives were tested for their ability to lower mRNA levels of TNF-α, IL-1β, and IL-6 without causing hepatotoxicity. The results indicated that these compounds could alleviate inflammation effectively while maintaining cellular integrity .
Case Studies
- Anti-inflammatory Activity :
-
Potential Therapeutic Applications :
- Research has indicated that this compound could serve as a building block in drug development targeting inflammatory diseases due to its favorable biological profile.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory | Inhibition of IL-1β and IL-6 |
| 4-Amino-4-phenybutanoic acid | Neuroprotective effects | Modulation of neurotransmitter release |
| 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide | Anti-inflammatory | Inhibition of NF-kB signaling |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-4-phenylbutanamide hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving intermediates such as 4-(3-hydroxypropyl)-1H-imidazole or protected amines. For example, a common approach involves condensation reactions (e.g., using SOCl₂ for chlorination) followed by cyclization in tetrahydrofuran (THF) with potassium tert-butoxide . Purification is achieved via recrystallization using solvents like ethanol or acetonitrile, validated by HPLC (≥98% purity) .
Q. Which analytical techniques are critical for structural characterization and impurity profiling?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for confirming molecular structure. Impurity analysis, such as degradation products or synthetic byproducts, requires Liquid Chromatography-Mass Spectrometry (LC-MS) with UV detection at 254 nm, as demonstrated in studies on related hydrochlorides . X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the primary pharmacological targets or applications of this compound in preclinical research?
- Methodological Answer : Structural analogs of 3-amino-4-phenylbutanamide hydrochloride suggest potential as enzyme inhibitors (e.g., kinase or protease targets) or receptor modulators. In vitro assays, such as competitive binding studies using radiolabeled ligands, are recommended to identify specific targets. Pharmacokinetic properties (e.g., solubility, logP) should be assessed via shake-flask methods and HPLC-UV .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized for industrial-grade research?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). For example, a 5-step chain reaction (reduction, etherification, amination) improved yields to >85% by replacing traditional catalysts with dimethylamine and HCl·EA . Continuous-flow systems may enhance scalability while minimizing side reactions .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). For instance, discrepancies in IC₅₀ values may arise from assay conditions (pH, buffer composition). Meta-analysis of raw data, adjusting for variables like cell line heterogeneity or solvent effects (DMSO vs. saline), is critical .
Q. What protocols are recommended for stability studies under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines: expose the compound to 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation via LC-MS to identify hydrolytic or oxidative products. Lyophilization or formulation with excipients (e.g., trehalose) enhances long-term stability .
Q. How can computational methods aid in structure-activity relationship (SAR) studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like GPCRs or ion channels. Quantitative SAR (QSAR) models using descriptors like polar surface area or H-bond donors rationalize activity trends. Validate predictions with in vitro mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
